molecular formula C14H12Cl2N2S B5870348 N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea

Cat. No. B5870348
M. Wt: 311.2 g/mol
InChI Key: XTQOZTRVKGKRAV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied as a potential herbicide and pesticide. In materials science, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been studied for its potential applications in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In animal studies, N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to improve cognitive function and memory retention. It has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its low toxicity. N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in aqueous solutions.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea. One direction is the development of new synthetic methods for N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea that can improve its yield and purity. Another direction is the study of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to determine the exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea and its potential applications in various fields such as agriculture and materials science.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea involves the reaction of 3-chloroaniline and 3-chloro-2-methylphenylisothiocyanate in the presence of a base. The reaction yields N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)thiourea as a white solid with a melting point of 235-236°C. The purity of the synthesized compound can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c1-9-12(16)6-3-7-13(9)18-14(19)17-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOZTRVKGKRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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